molecular formula C13H17NO2 B14222710 1-Pyrrolidinepropanoic acid, phenyl ester CAS No. 565177-58-4

1-Pyrrolidinepropanoic acid, phenyl ester

Cat. No.: B14222710
CAS No.: 565177-58-4
M. Wt: 219.28 g/mol
InChI Key: YBARRMMPBVTJQL-UHFFFAOYSA-N
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Description

1-Pyrrolidinepropanoic acid, phenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring attached to a propanoic acid moiety, which is further esterified with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinepropanoic acid, phenyl ester typically involves the esterification of 1-Pyrrolidinepropanoic acid with phenol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like distillation or crystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidinepropanoic acid, phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Hydrolysis: 1-Pyrrolidinepropanoic acid and phenol.

    Reduction: 1-Pyrrolidinepropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinepropanoic acid, phenyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active 1-Pyrrolidinepropanoic acid, which can then interact with specific receptors or enzymes in biological systems. The phenyl group may also contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: 1-Pyrrolidinepropanoic acid, phenyl ester is unique due to the combination of the pyrrolidine ring and phenyl ester moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

565177-58-4

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

phenyl 3-pyrrolidin-1-ylpropanoate

InChI

InChI=1S/C13H17NO2/c15-13(8-11-14-9-4-5-10-14)16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2

InChI Key

YBARRMMPBVTJQL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(=O)OC2=CC=CC=C2

Origin of Product

United States

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